

A Comparative Guide to Analytical Methods for the Quantification of Sofosbuvir Impurities

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Compound of Interest

Compound Name: Sofosbuvir impurity A

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A detailed comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the accurate determination of impurities in Sofosbuvir, a key antiviral agent.

This guide provides a comprehensive overview and comparison of various analytical methods for the quantification of impurities in Sofosbuvir. The information is intended for researchers, scientists, and drug development professionals working on the quality control and stability testing of this critical pharmaceutical ingredient. The comparison focuses on key performance indicators and experimental parameters to aid in the selection of the most suitable method for specific analytical needs.

Performance Comparison of Analytical Methods

The following table summarizes the key validation parameters for different analytical methods used for the determination of Sofosbuvir and its impurities. This allows for a direct comparison of their performance characteristics.

Parameter	RP-HPLC Method 1[1][2]	RP-HPLC Method 2[3]	UPLC Method[4][5]
Stationary Phase	Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[1][2]	Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm)[3]	X-Bridge BEH C18 (100 × 4.6) mm 2.5 µm[4] / phenomenex kinetex 2.6 µm C18 100 Å[5]
Mobile Phase	0.1% trifluoroacetic acid in water:acetonitrile (50:50 v/v)[1][2]	A: 0.6% Trifluoroacetic acid in water (pH 2.2):Acetonitrile (95:5 v/v), B: Water:Methanol:Acetonitrile (20:30:50 v/v/v)[3]	A: 0.1% ortho-phosphoric acid in water, B: Methanol (40:60 v/v)[5]
Flow Rate	1.0 mL/min	1.0 mL/min[3]	1.0 mL/min[5]
Detection Wavelength	260 nm[1][2]	263 nm (for Sofosbuvir)[3]	260 nm[5]
Retention Time (Sofosbuvir)	3.674 min[1]	~46 min[3]	Not specified
Retention Time (Impurity)	5.704 min (phosphoryl impurity)[1]	Not specified	Not specified
Linearity Range (Sofosbuvir)	160-480 µg/ml[1]	Not specified	1-20 µg/mL[5]
Linearity Range (Impurity)	10-30 µg/ml (phosphoryl impurity)[1]	LOQ - 150 % of target concentration (Methyl Uridine and Impurity at RRT 0.39)[3]	Not specified
Limit of Detection (LOD)	0.01% (0.04 µg) for Sofosbuvir, 0.03% (0.12 µg) for impurity[1]	Not specified	Not specified

Limit of Quantification (LOQ)	0.50% (0.125 µg) for Sofosbuvir, 1.50% (0.375 µg) for impurity[1]	Not specified	Not specified
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Experimental Protocols

RP-HPLC Method 1

- Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm).[1][2]
- Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) was used in an isocratic elution mode.[1][2]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 260 nm.[1][2]
- Sample Preparation: Standard solutions were prepared by dissolving 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity in 100 ml of a water:acetonitrile (50:50) diluent. A 5 ml aliquot of this solution was further diluted to 50 ml with the same diluent.[2] For the test solution, 650 mg of the Sovaldi formulation was dissolved in 100 ml of the diluent, and a 5 ml aliquot was diluted to 50 ml.[2]

RP-HPLC Method 2

- Chromatographic System: Waters X-bridge C18 column (150 mm x 4.6 mm, 3.5 µm).[3]
- Mobile Phase: A gradient elution was performed using Mobile Phase A (a buffer solution of 0.6% trifluoroacetic acid in water adjusted to pH 2.2 mixed with acetonitrile in a 95:5 v/v ratio) and Mobile Phase B (a mixture of purified water, methanol, and acetonitrile in a 20:30:50 v/v/v ratio).[3]
- Flow Rate: 1.0 mL/min.[3]
- Detection: Dual wavelength detection at 263 nm for Sofosbuvir and 320 nm for Velpatasvir. [3]

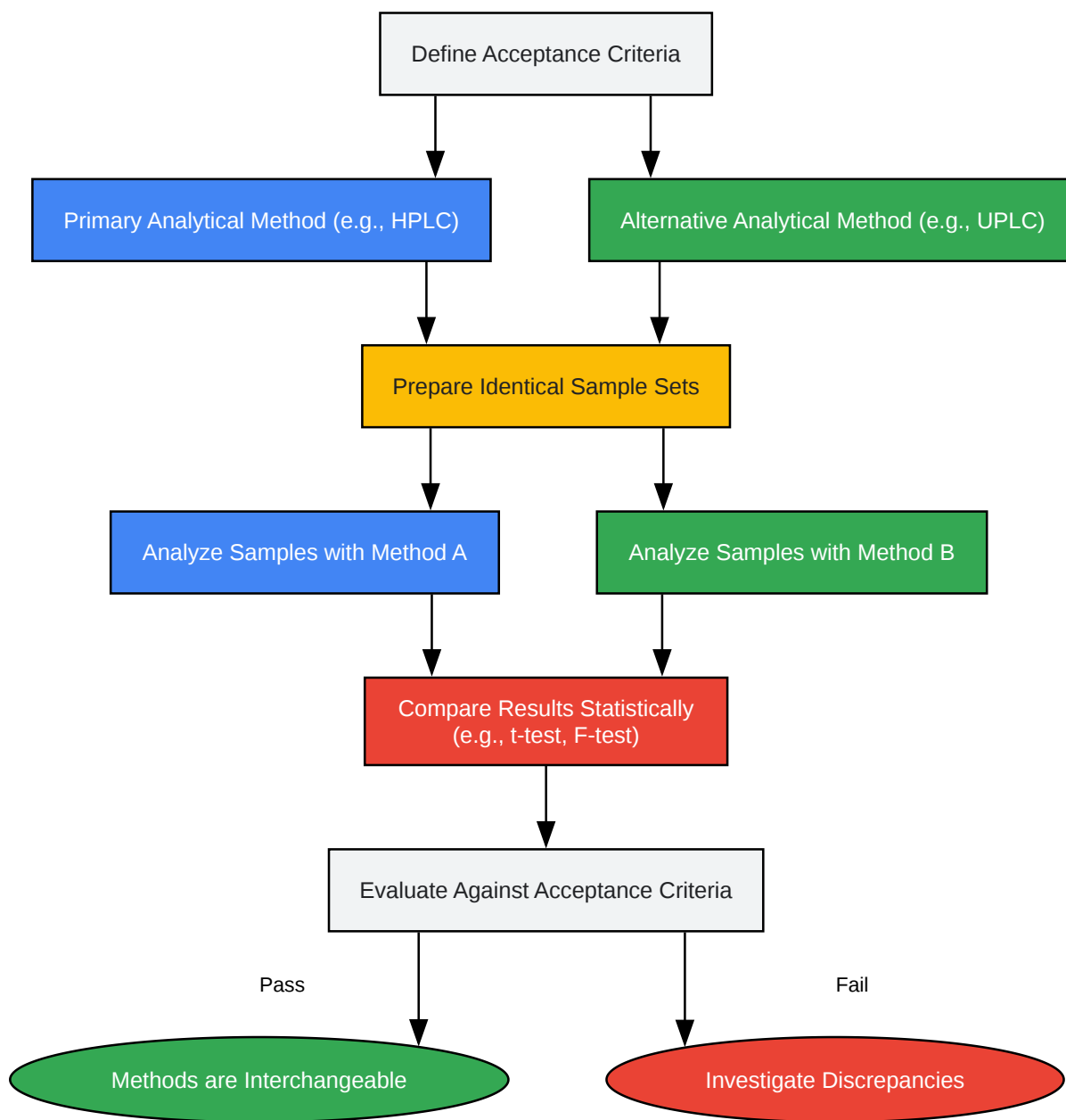
- **Sample Preparation:** A powdered sample of tablets equivalent to 100 mg of Sofosbuvir was sonicated in a 50 mL volumetric flask with 5 mL of acetonitrile, followed by the addition of 30 mL of diluent and further sonication.[3]

UPLC Method

- **Chromatographic System:** A phenomenex kinetex 2.6 μ m C18 100 A column was used.[5]
- **Mobile Phase:** A filtered and degassed mixture of 0.1% ortho-phosphoric acid in water and methanol (40:60 v/v) adjusted to pH 3.5 was used.[5]
- **Flow Rate:** 1.0 mL/min.[5]
- **Detection:** UV detection at 260 nm.[5]
- **Forced Degradation Studies:** Sofosbuvir was subjected to stress conditions including acidic, basic, and oxidative degradation to assess the stability-indicating nature of the method.[5]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring consistency and reliability of results between different analytical procedures.



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Caption: Workflow for cross-validation of two analytical methods.

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